CGP7930

概述

准备方法

合成路线和反应条件: CGP 7930 的合成涉及在碱(如碳酸钾)存在下,2,6-二叔丁基苯酚与 3-氯-2,2-二甲基丙醇的反应。 反应通常在像二甲基甲酰胺这样的有机溶剂中在升高的温度下进行,以促进所需产物的形成 .

工业生产方法: 虽然 CGP 7930 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成工艺。 这将包括优化反应条件、使用工业级试剂以及使用大型反应器来批量生产该化合物。

化学反应分析

反应类型: CGP 7930 会经历各种化学反应,包括:

氧化: 羟基可以被氧化形成酮或醛衍生物。

还原: 该化合物可以被还原以除去羟基,形成烃。

取代: 叔丁基可以在适当条件下被其他烷基或芳基取代。

常用试剂和条件:

氧化: 在酸性条件下,使用高锰酸钾或三氧化铬等试剂。

还原: 在无水条件下,使用氢化铝锂或硼氢化钠等试剂。

取代: 在强碱(如氢化钠)存在下,使用卤代烷烃或卤代芳烃等试剂。

主要产品:

氧化: 形成酮或醛衍生物。

还原: 形成烃衍生物。

取代: 形成烷基或芳基取代的衍生物。

科学研究应用

Treatment of Anxiety Disorders

Research indicates that CGP7930 may serve as a potential anxiolytic agent. In rodent models, the compound has demonstrated the ability to reduce anxiety-like behaviors without causing sedation or other adverse effects typically associated with anxiolytics .

Substance Use Disorders

This compound has been shown to reduce self-administration of substances such as alcohol, nicotine, and cocaine in animal models. This suggests its potential utility in treating addiction by modulating the reward pathways influenced by GABA B receptors .

Appetite Regulation

In studies involving non-deprived rats, this compound was found to increase food intake and potentiate the hyperphagic effects of baclofen. This indicates a possible application in appetite regulation and treatment of eating disorders .

Case Studies

Limitations and Future Directions

Despite promising findings, this compound's full pharmacological profile remains under investigation. Its effects on different receptor subtypes have raised questions about specificity; it does not exhibit clear selectivity for GABA B receptors over GABA A receptors . Future research should focus on:

- Establishing the long-term safety profile of this compound.

- Exploring its efficacy across diverse populations with varying neuropsychiatric conditions.

- Investigating potential drug interactions, particularly with other substances that affect GABAergic signaling.

作用机制

CGP 7930 作为γ-氨基丁酸 B 型受体的正向变构调节剂起作用。 它与激动剂结合位点不同的位点结合,增强受体对γ-氨基丁酸的反应。 这种调节增加了γ-氨基丁酸的效力和功效,导致中枢神经系统中抑制信号传导增强。 CGP 7930 还阻断内向整流钾通道,进一步调节神经元活性 .

类似化合物:

巴氯芬: 一种γ-氨基丁酸 B 型受体激动剂,临床上用于治疗肌肉痉挛。

γ-羟基丁酸: 另一种γ-氨基丁酸 B 型受体激动剂,具有镇静和麻醉作用。

CGP 13501: CGP 7930 的一种醛类似物,对γ-氨基丁酸 B 型受体具有类似的调节作用.

CGP 7930 的独特性: CGP 7930 独具特色,它能够作为γ-氨基丁酸 B 型和γ-氨基丁酸 A 型受体的正向变构调节剂,以及它能够阻断钾通道。 这种多方面作用使其成为研究神经元信号传导的复杂调节及其潜在治疗应用的宝贵工具 .

相似化合物的比较

Baclofen: A gamma-aminobutyric acid type B receptor agonist used clinically for muscle spasticity.

Gamma-hydroxybutyrate: Another gamma-aminobutyric acid type B receptor agonist with sedative and anesthetic properties.

CGP 13501: An aldehyde analog of CGP 7930 with similar modulatory effects on gamma-aminobutyric acid type B receptors.

Uniqueness of CGP 7930: CGP 7930 is unique in its ability to act as a positive allosteric modulator of both gamma-aminobutyric acid type B and gamma-aminobutyric acid type A receptors, as well as its ability to block potassium channels. This multifaceted action makes it a valuable tool for studying the complex modulation of neuronal signaling and its potential therapeutic applications .

生物活性

CGP7930, chemically known as 3,5-bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethyl-benzenepropanol, is recognized as a positive allosteric modulator of the GABA_B receptor. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various neurological and psychiatric disorders.

This compound enhances the activity of GABA_B receptors by increasing the potency and efficacy of GABA and baclofen, a well-known GABA_B agonist. The compound acts primarily on the GABA_B2 subunit, which is crucial for signal transduction but does not bind ligands directly. This modulation results in improved receptor activation and downstream signaling effects.

Key Findings:

- Potency Enhancement : this compound significantly increases the efficacy of GABA at both recombinant and native GABA_B receptors with EC50 values of approximately 4.60 μM and 5.37 μM respectively .

- Inhibition of Dopamine Neuron Activity : In rat midbrain slices, this compound potentiated baclofen's inhibitory effects on dopamine neuron activity, suggesting a role in modulating dopaminergic signaling pathways .

Biological Effects

The biological effects of this compound extend beyond receptor modulation. It has been shown to influence various physiological responses:

- Anxiolytic Effects : this compound exhibits anxiolytic properties in rodent models without significant side effects typically associated with direct GABA_B agonists like baclofen .

- Reduction of Substance Abuse : Studies indicate that this compound can reduce self-administration behaviors for substances like ethanol and nicotine in animal models, suggesting its potential utility in addiction treatment .

- Impact on Food Intake : Research has demonstrated that this compound can enhance food intake when administered alongside baclofen, indicating its role in appetite regulation .

Study 1: Modulation of Dopamine Neurons

A study published in Neuropharmacology investigated the modulation of dopamine neurons by this compound. The results showed that pre-treatment with this compound significantly enhanced the inhibitory effects of baclofen on spontaneous activity in ventral tegmental area (VTA) dopamine neurons. This suggests that positive allosteric modulation could be beneficial for conditions involving dopaminergic dysregulation .

Study 2: Anxiolytic-Like Activity

In a separate study examining the anxiolytic effects of this compound, it was found that administration led to reduced anxiety-like behaviors in rodents without causing sedation or motor impairment. This positions this compound as a promising candidate for treating anxiety disorders with fewer side effects compared to traditional treatments .

Comparative Data Table

| Parameter | This compound | Baclofen |

|---|---|---|

| Mechanism | Positive allosteric modulator | Agonist |

| EC50 (GABA_B receptor) | 4.60 μM (native) | 1.00 μM |

| Anxiolytic Effect | Yes | Yes |

| Substance Abuse Reduction | Yes | Limited |

| Food Intake Influence | Increases with baclofen | Variable |

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of CGP7930 on GABAB receptors?

this compound acts as a positive allosteric modulator (PAM) of GABAB receptors, enhancing GABA-induced receptor activation without directly binding to the orthosteric site. FRET-based studies demonstrate that this compound potentiates GABA-induced conformational changes in receptor subunits (e.g., GB1a-i2 and GB2-i2 pairs), with minimal effects on other configurations like GB1a-i2 and GB2-i1 . At higher concentrations, this compound may exhibit weak agonist activity in recombinant systems, though this is context-dependent and not universally observed .

Q. Which experimental models are validated for studying this compound's pharmacological effects?

- In vitro models : HEK293 cells expressing recombinant GABAB receptors are widely used to quantify allosteric modulation via GTPγS binding assays or cAMP inhibition .

- Ex vivo models : Rat brain slices (e.g., ventral tegmental area) assess electrophysiological responses to this compound, such as inhibition of dopamine neuron firing .

- In vivo models : Rodent studies evaluate behavioral outcomes (e.g., reduced nicotine self-administration, alcohol dependence) using dose-response paradigms .

Q. What methodological best practices ensure reproducibility in this compound studies?

- Dose selection : Use a range of concentrations (e.g., 10–30 μM in vitro) to distinguish PAM effects from direct agonism .

- Control experiments : Include GABAB receptor antagonists (e.g., CGP55845) to confirm receptor specificity .

- Data normalization : Express results as percentage change relative to baseline or vehicle-treated controls to account for inter-experiment variability .

Advanced Research Questions

Q. How can contradictory findings about this compound's agonist activity be resolved?

Discrepancies arise from differences in receptor density, assay sensitivity, and cell type. For example, this compound exhibits agonist activity in HEK293 cells at high concentrations (≥10 μM) but not in SH-SY5Y neuroblastoma cells . To address this:

- Compare receptor expression levels using Western blot or qPCR.

- Use ERK1/2 phosphorylation assays as a secondary readout for receptor activation .

- Validate findings across multiple models (e.g., primary neurons vs. recombinant systems) .

Q. What advanced techniques characterize this compound's metabolic stability and pathways?

- LC/ESI-QTOF-MS/MS : Identifies hydroxylated metabolites in rat liver microsomes, revealing monohydroxylation at the terminal butyl group as the primary metabolic pathway .

- Collision-induced dissociation (CID) : Confirms metabolite structures via fragmentation patterns (e.g., McLafferty rearrangements) .

- In vitro microsomal assays : Use probe drugs (e.g., testosterone) to validate metabolic enzyme activity .

Q. How does this compound's potentiation efficacy vary between in vitro and in vivo models?

In vitro studies report EC50 shifts (e.g., GABA's EC50 reduced by 90% with 1 nM this compound in HEK293 cells), while in vivo effects require higher doses (e.g., 30 mg/kg in rodents) due to pharmacokinetic barriers . Methodological considerations:

- Measure brain penetration using LC-MS/MS to correlate plasma and tissue concentrations.

- Combine behavioral assays (e.g., conditioned place preference) with ex vivo receptor occupancy studies .

Q. What challenges arise in distinguishing direct agonism from allosteric modulation in this compound studies?

- Concentration-dependent effects : Low concentrations (≤1 μM) enhance GABA efficacy, while higher concentrations (≥10 μM) may activate receptors independently .

- Receptor reserve : Systems with high receptor density amplify weak agonist signals, necessitating Schild analysis or operational model fitting .

- Negative controls : Use GABAB receptor knockout models or siRNA knockdown to isolate receptor-specific effects .

属性

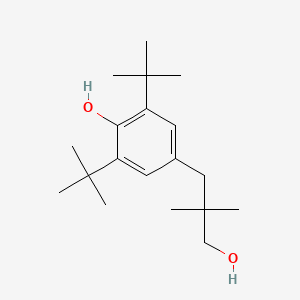

IUPAC Name |

2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWJPQQFJNGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407620 | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57717-80-3 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-7930 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。